(3-Amino-4-nitrophenyl)methanol
Overview
Description
“(3-Amino-4-nitrophenyl)methanol” is a chemical compound with the CAS Number: 37637-55-1 . It has a molecular weight of 168.15 and its IUPAC name is (3-amino-4-nitrophenyl)methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(3-Amino-4-nitrophenyl)methanol” is 1S/C7H8N2O3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4,8H2 . This indicates that the compound has 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Amino-4-nitrophenyl)methanol” are not available, similar compounds such as 4-nitrophenol have been used as a model reaction to assess the catalytic activity of metallic nanoparticles .Physical And Chemical Properties Analysis
“(3-Amino-4-nitrophenyl)methanol” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
1. Polarographic Studies
Polarographic reduction of related compounds, such as 4-nitrodiphenylamine, in methanol-water mixtures has been studied, showing that 4-amino DPA is the final product. This suggests that similar compounds like (3-Amino-4-nitrophenyl)methanol could undergo similar electrochemical transformations (Varkey, Venkatachalam, & Kalidas, 1978).
2. Development of Chiral Derivatizing Agents
(3-Amino-4-nitrophenyl)methanol related structures have been used in developing chiral derivatizing agents, as demonstrated by (1S,2S)-1,3-Diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate for resolving compounds with amino groups (Péter, Péter, & Fülöp, 1999).
3. Reductive Monoalkylation
In methanol, related compounds, such as ethyl (4-methoxy-3-nitrophenyl) acetate, undergo reductive monoalkylation, forming secondary benzyl amino aryls. This indicates potential pathways for chemical transformations involving (3-Amino-4-nitrophenyl)methanol (Sydnes, Kuse, & Isobe, 2008).
4. Electrogenerated Carbanions in Synthesis
Electrolysis studies involving β-(2-Aminophenyl)-α,β-ynones show the formation of functionalized 4-alkylquinolines, indicating a potential application for similar compounds in organic synthesis (Arcadi, Bianchi, Inesi, Marinelli, & Rossi, 2007).
5. Reactivity of Phenylcyanates
Studies on the structure and reactivity of phenylcyanates and their derivatives in methanol suggest potential applications in chemical synthesis and understanding of molecular interactions (Morley & Naji, 1997).
6. Solid-State Photoreaction
Solid-state photoreaction studies involving nitrobenzaldehydes and indole, yielding nitrophenyl-(bis-3-indolyl)methane and nitrophenyl-(3-indolyl)methanol, demonstrate the potential of (3-Amino-4-nitrophenyl)methanol in photochemistry (Meng, Du, Xiong, Wang, Wang, Koshima, & Matsuura, 1994).
7. N-Methylation and Transfer Hydrogenation
Methanol's role in N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3 catalysts indicates potential applications in organic transformations (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).
8. Electrosynthesis of Nitroso Compounds
Electrosynthesis from derivatives of p-nitrophenylserinol in methanol-acetate buffer suggests pathways for synthesizing nitroso derivatives, relevant to (3-Amino-4-nitrophenyl)methanol (Cristea, Moinet, Jitaru, & Popescu, 2005).
9. Ligands for Radiopharmaceuticals
Research on Re(CO)5Cl and nitrophenyl ethylenediaminediacetic acid in methanol highlights potential use in radiopharmaceuticals, indicating similar utility for (3-Amino-4-nitrophenyl)methanol derivatives (Allali, Cousinié, Gressier, Tessier, Beauchamp, Coulais, Dartiguenave, & Benoist, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in your eyes, on your skin, or on your clothing .
Future Directions
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This suggests that “(3-Amino-4-nitrophenyl)methanol” and similar compounds could have potential applications in the field of catalysis.
properties
IUPAC Name |
(3-amino-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWFCFBJYSMGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669132 | |
Record name | (3-Amino-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-nitrophenyl)methanol | |
CAS RN |
37637-55-1 | |
Record name | (3-Amino-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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